Hydrogen Bond Acceptor Capacity: Pyrimidine vs. Pyrazine and Indolizine Analogs
The pyrimidine-2-carbonyl group in the target compound provides a distinct hydrogen bond acceptor (HBA) profile compared to close analogs. The pyrimidine ring contributes two nitrogen atoms capable of acting as hydrogen bond acceptors, yielding a total of 6 HBA in the molecule, versus 5 HBA for the pyrazine analog (5-methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034620-15-8) and an estimated 4 HBA for the indolizine analog [1]. This difference may influence target binding pose and selectivity, though no direct binding data exist for this compound.
| Evidence Dimension | Hydrogen bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 6 HBA (pyrimidine-2-carbonyl: 2 N + 1 O; pyridazine: 2 N; pyrrolidine O linker; total = 6) |
| Comparator Or Baseline | 5-Methylpyrazin-2-yl analog (CAS 2034620-15-8): 5 HBA (estimated). Indolizin-2-yl analog: 4 HBA (estimated). |
| Quantified Difference | Target compound: +1 HBA vs. pyrazine analog; +2 HBA vs. indolizine analog. |
| Conditions | In silico structural analysis; no experimental binding data available. |
Why This Matters
For medicinal chemistry campaigns, HBA count differences of 1–2 can shift ligand–protein interaction patterns, making the pyrimidine variant a distinct starting point for SAR exploration compared to pyrazine or indolizine congeners.
- [1] Kuujia.com. (5-Methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone – CAS 2034620-15-8. Structural comparison with CAS 2034481-44-0. Accessed 2026. View Source
